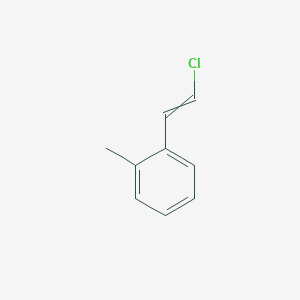

1-(2-Chloroethenyl)-2-methylbenzene

Description

1-(2-Chloroethenyl)-2-methylbenzene (CAS: 18684-83-8) is an aromatic compound with the molecular formula C₉H₉Cl and a molecular weight of 152.62 g/mol. Structurally, it features a chloroethenyl (–CH=CHCl) group attached to the ortho position of a methyl-substituted benzene ring. Its IUPAC name is 1-((E)-2-chlorovinyl)-2-methylbenzene, and it is also known by synonyms such as AG-E-36035 . Key physicochemical properties include a monoisotopic mass of 152.04 Da, a topological polar surface area of 0 Ų, and a calculated XLogP (hydrophobicity) value of 3.4, indicating moderate lipophilicity . The compound’s stereochemistry (E-configuration) and substituent positions influence its reactivity in organic synthesis, particularly in cyclization and substitution reactions.

Properties

CAS No. |

18684-83-8 |

|---|---|

Molecular Formula |

C9H9Cl |

Molecular Weight |

152.62076 |

Synonyms |

1-((E)-2-CHLORO-VINYL)-2-METHYL-BENZENE |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(2-Nitrostyryl)-2-methylbenzene

- Structure: Features a nitro (–NO₂) group instead of chloroethenyl.

- Reactivity : Undergoes reductive N-heterocyclization to form indoles. The steric hindrance from the ortho-methyl group reduces reaction yields (e.g., 2d indole yield: 76% ) compared to electron-withdrawing substituents (e.g., –CF₃ or –Cl at para positions, yielding 85–90%) .

- Key Difference : The nitro group’s electron-withdrawing nature enhances electrophilicity, whereas the chloroethenyl group in the target compound may favor electrophilic substitution or addition reactions.

1-(2-Chloro-2-methylpropyl)-2-methylbenzene (3h)

- Structure : Contains a branched chloroalkyl (–CH(CH₃)CH₂Cl) group.

- Synthesis : Prepared via decarbonylative transfer hydrochlorination using B(C₆F₅)₃ catalysis, achieving 96% yield .

- Key Difference : The saturated alkyl chain reduces conjugation, making 3h less reactive in cyclization compared to the conjugated chloroethenyl group in the target compound.

Functional Group and Positional Isomerism

1-(2-Chloroethoxy)-2-methoxybenzene

- Structure : Substituted with –OCH₂CH₂Cl and –OCH₃ groups.

- Properties : Higher molecular weight (186.63 g/mol ) and polarity due to ether and methoxy groups, enhancing solubility in polar solvents .

- Key Difference : The ether linkage allows nucleophilic substitution (e.g., SN2 reactions), unlike the chloroethenyl group, which participates in electrophilic additions.

2-(Chloroethyl)benzene

- Structure : A simple chloroalkyl (–CH₂CH₂Cl) derivative.

- Applications : Used as an intermediate in phenethylamine synthesis. Its lack of conjugation limits use in cycloadditions compared to the target compound .

Halogenation Patterns and Electronic Effects

1-Chloro-4-(2-methylprop-2-en-1-yl)benzene

- Structure : Para-substituted chloro and methallyl (–CH₂C(CH₃)=CH₂) groups.

- Reactivity : The methallyl group enables Diels-Alder reactions, while the para-chloro substituent directs electrophilic substitution to the ortho/meta positions .

- Key Difference : The target compound’s ortho-chloroethenyl group creates steric and electronic effects that favor regioselective reactions.

1-(3-(Chlorofluoromethyl)-4,4,4-trifluoro-1-iodobut-1-en-1-yl)-2-methylbenzene (286)

- Structure : Polyhalogenated (Cl, F, I) with a complex unsaturated chain.

- Synthesis : Produced via visible-light photocatalytic reactions (51% yield) .

- Key Difference : The trifluoro and iodo groups increase electrophilicity and steric bulk, contrasting with the simpler chloroethenyl group in the target compound.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.